Ethanamine, N-methylene-

Atomic Layer Deposition Precursor Chemistry Thermal Decomposition

Ethanamine, N-methylene- (CAS 43729-97-1), also designated N-ethylmethanimine or N-methyleneethanamine, is a low-molecular-weight (57.09 g/mol) reactive N-methyleneamine bearing an ethyl substituent on the imine nitrogen. It belongs to the class of N-alkyl methanimines (R–N=CH₂), which are inherently unstable at ambient temperature and typically require in situ generation or low-temperature isolation, as exemplified by flash vacuum thermolysis of α-aminonitriles.

Molecular Formula C3H7N
Molecular Weight 57.09 g/mol
CAS No. 43729-97-1
Cat. No. B15471043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanamine, N-methylene-
CAS43729-97-1
Molecular FormulaC3H7N
Molecular Weight57.09 g/mol
Structural Identifiers
SMILESCCN=C
InChIInChI=1S/C3H7N/c1-3-4-2/h2-3H2,1H3
InChIKeyFKOYAFITBICFAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyleneethanamine (N-Ethylmethanimine): A Reactive C₃ Imine Building Block for Specialized Synthesis and ALD Process Monitoring


Ethanamine, N-methylene- (CAS 43729-97-1), also designated N-ethylmethanimine or N-methyleneethanamine, is a low-molecular-weight (57.09 g/mol) reactive N-methyleneamine bearing an ethyl substituent on the imine nitrogen . It belongs to the class of N-alkyl methanimines (R–N=CH₂), which are inherently unstable at ambient temperature and typically require in situ generation or low-temperature isolation, as exemplified by flash vacuum thermolysis of α-aminonitriles [1]. The compound has emerged as a characteristic decomposition product in atomic layer deposition (ALD) precursor chemistry, where its preferential formation over the isomeric methylmethyleneimine provides diagnostic value for process monitoring [2].

Why Generic Imine Substitution Fails: Structural and Reactivity Distinctions of N-Methyleneethanamine (CAS 43729-97-1)


Although N-methyleneethanamine shares the C₃H₇N empirical formula with its regioisomer N-ethylidenemethylamine (CH₃CH=NCH₃) and the homologous N-methylmethanimine (CH₃N=CH₂), these compounds exhibit divergent thermal stability, oligomerization behavior, and mass spectral signatures that preclude simple interchange [1]. N-Ethylidenemethylamine, for instance, exists in equilibrium with its cyclic trimer (hexahydro-1,3,5-triazine) at ambient temperature, complicating its use in stoichiometric reactions, whereas N-methyleneethanamine, when generated under controlled conditions, is obtained as the monomeric imine [2]. In ALD precursor decomposition, N-methyleneethanamine is the dominant C=N-containing product, while methylmethyleneimine forms only as a minor species, demonstrating that subtle differences in alkyl substitution patterns dictate reaction outcomes in gas-phase thermal processes [3].

Quantitative Differentiation Evidence for N-Methyleneethanamine (CAS 43729-97-1) Relative to Key Comparators


Preferential Formation of N-Ethylmethanimine over Methylmethyleneimine in CpZr(NMe₂)₃ Thermal Decomposition

In situ quadrupole mass spectrometry (QMS) analysis of vaporized CpZr(NMe₂)₃ demonstrates that N-ethylmethanimine is produced to a much greater extent than methylmethyleneimine. The QMS peaks at 27, 28, and 29 amu (attributable to N-ethylmethanimine fragments) were strong and increased in intensity with increasing temperature, whereas peaks at 21, 22, and 23 amu (attributable to methylmethyleneimine fragments) were either weak or absent [1]. At temperatures above 100 °C, N-ethylmethanimine is present as the dominant C=N-containing species, while methylmethyleneimine appears only as a minor coproduct at lower temperatures and is largely consumed by further reaction above 250 °C. Table 2 of the study lists the dominant decomposition products: methylmethyleneimine fragment at m/z 22 and molecular ion at m/z 44 are both recorded as minor species, whereas the N-ethylmethanimine fragment at m/z 28 and molecular ion at m/z 59 represent the major C=N-bearing products [1].

Atomic Layer Deposition Precursor Chemistry Thermal Decomposition

Monomeric Imine Integrity: N-Methyleneethanamine vs. Trimerizing N-Ethylidenemethylamine

Spectroscopic studies of the condensation product of acetaldehyde with methylamine reveal that N-ethylidenemethylamine (CH₃CH=NCH₃) exists in equilibrium with its cyclic trimer, 1,2,3,4,5,6-hexamethylhexahydro-1,3,5-triazine, resulting in complex NMR and IR spectra that require deconvolution of monomer and two trimer conformers [1]. In contrast, N-methyleneethanamine (CH₃CH₂N=CH₂), when generated via flash vacuum thermolysis of α-aminonitriles followed by solid-base HCN removal, is isolated in the monomeric condensate state at low temperature, with no evidence of trimer formation reported [2]. This difference arises from the position of the C=N double bond: N-methyleneethanamine bears the double bond at the terminal methylene carbon, which sterically and electronically disfavors the cyclotrimerization pathway accessible to the internal imine isomer.

Imine Stability Oligomerization Synthetic Reliability

Predicted Physicochemical Differentiation: Boiling Point and Vapor Pressure vs. N-Methyl Homolog

Predicted physicochemical data indicate that N-methyleneethanamine (N-ethylmethanimine) has a boiling point of 42.5 ± 23.0 °C at 760 mmHg and a vapor pressure of 403.7 ± 0.1 mmHg at 25 °C . The N-methyl homolog N-methylmethanimine (CH₃N=CH₂) exhibits a substantially lower boiling point, consistent with the −15 to −20 °C shift typical for N-ethyl to N-methyl homologation in the alkylamine series (e.g., ethylamine bp 16.6 °C vs. methylamine bp −6.3 °C) [1]. While no experimental boiling point data for N-methylmethanimine were located in the peer-reviewed literature, the class-level extrapolation suggests a boiling point difference of approximately 22–25 °C. The higher boiling point of N-methyleneethanamine places it in a more convenient handling range achievable with standard laboratory refrigeration (0–5 °C), potentially reducing losses during synthetic workup relative to the more volatile N-methyl analog.

Physicochemical Properties Volatility Handling and Storage

Synthetic Utility: N-Methyleneamine as Key Intermediate in High-Yield Chloroacetanilide Herbicide Production

In a 1997 study, N-methyleneamine (generated in situ from amine and 35% formalin in the presence of inorganic drying agents) was employed as a key intermediate in a 3-step, 1-pot synthesis of two chloroacetanilide herbicides, achieving high overall yield [1]. This demonstrates the practical utility of N-methyleneamine equivalency in telescoped agrochemical synthesis, where the imine's electrophilic methylene carbon enables sequential N-alkylation and chloroacetylation without intermediate purification. Comparable approaches using pre-formed N-ethylidenemethylamine would require accounting for its monomer–trimer equilibrium, potentially reducing atom economy and yield [2].

Agrochemical Synthesis Chloroacetanilide Herbicides One-Pot Telescoped Synthesis

Where N-Methyleneethanamine (CAS 43729-97-1) Provides Differentiated Value: Key Application Scenarios


ALD Precursor Process Monitoring and Thermal Decomposition Mechanism Elucidation

N-Methyleneethanamine serves as a signature decomposition product of the ALD precursor CpZr(NMe₂)₃. Its preferential formation over methylmethyleneimine, evidenced by strong and temperature-responsive QMS signals at m/z 28 and 59, makes it an ideal diagnostic marker for in-line process monitoring. ALD process engineers can use the relative intensity of N-ethylmethanimine peaks to verify precursor integrity, detect thermal stress, and optimize delivery line temperatures [1].

Reactive Monomeric Imine Building Block for Agrochemical and Pharmaceutical Intermediate Synthesis

Unlike N-ethylidenemethylamine, which exists in a monomer–trimer equilibrium, N-methyleneethanamine can be isolated as the monomeric imine via flash vacuum thermolysis or generated in situ for use in telescoped syntheses. This monomeric integrity ensures predictable stoichiometry and simplifies reaction optimization, particularly in the synthesis of N-alkylated products such as chloroacetanilide herbicides [2].

Mechanistic Studies of Imine Oligomerization and C=N Bond Reactivity

The contrast between N-methyleneethanamine (monomeric) and N-ethylidenemethylamine (trimerizing) provides a structurally well-defined system for studying the electronic and steric factors governing imine cyclotrimerization. Researchers investigating the fundamental reactivity of the C=N double bond can use N-methyleneethanamine as a stable monomeric reference point [3].

Low-Temperature Spectroscopic Characterization of Reactive N-Methyleneamine Species

The flash vacuum thermolysis protocol reported by Guillemin and Denis enables the isolation of N-methyleneethanamine in the condensate state at low temperature, permitting direct spectroscopic characterization (NMR, IR, MS) of the monomeric imine. This capability is valuable for physical organic chemists studying the structure and reactivity of highly reactive imines [4].

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